1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine
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Overview
Description
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine is a heterocyclic compound that features a piperidine ring attached to a phenyl ring substituted with a 5-methyl-1,3,4-oxadiazole and a nitro group.
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as POCl3, PCl5, or other cyclization agents under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine can be compared with other oxadiazole-containing compounds, such as:
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-methyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16N4O3/c1-10-15-16-14(21-10)11-5-6-12(13(9-11)18(19)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
YWMCRQSCZNMHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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